Zinc 3,5-di-tert-butylsalicylate is a coordination compound formed from zinc and 3,5-di-tert-butylsalicylic acid. This compound exhibits unique properties due to the presence of the bulky tert-butyl groups, which enhance its solubility and stability. The coordination of zinc with the salicylate moiety results in a compound that has potential applications in various scientific fields, including materials science and biochemistry.
The primary source of 3,5-di-tert-butylsalicylic acid is through synthetic routes involving the modification of salicylic acid. The synthesis of zinc 3,5-di-tert-butylsalicylate typically involves reacting zinc salts with 3,5-di-tert-butylsalicylic acid in an appropriate solvent under controlled conditions .
Zinc 3,5-di-tert-butylsalicylate is classified as a metal complex and falls under the category of coordination compounds. It is specifically categorized as a zinc salicylate derivative.
The synthesis of zinc 3,5-di-tert-butylsalicylate can be achieved through several methods:
Zinc 3,5-di-tert-butylsalicylate has a complex molecular structure where the zinc ion is coordinated by the carboxylate groups of the salicylate moiety. The bulky tert-butyl groups provide steric hindrance that influences the compound's solubility and stability.
Zinc 3,5-di-tert-butylsalicylate can undergo various chemical reactions:
Zinc 3,5-di-tert-butylsalicylate exhibits biological activity primarily through its interaction with cellular pathways:
Zinc 3,5-di-tert-butylsalicylate has several scientific uses:
The pharmacological efficacy of zinc 3,5-di-tert-butylsalicylate in triple-negative breast cancer (TNBC) models stems from its unique chelation-driven interactions with key oncogenic signaling pathways. The compound, formulated as [(CH₃)₃C]₂C₆H₂-2-(OH)CO₂]₂Zn, inhibits TNBC cell viability and metastasis through STAT3 pathway modulation. At concentrations of 25 μM, it significantly suppresses 4T1 cell migration (wound healing assays) and invasion (Transwell assays), while concentrations >50 μM induce apoptosis via Annexin V-PI staining assays. RNA sequencing of treated cells reveals differential expression in 43 genes (17 upregulated, 26 downregulated), with KEGG analysis identifying JAK-STAT3, HIF-1, and TNF signaling as primary targets. Western blotting confirms dose-dependent suppression of SRC and STAT3 phosphorylation, disrupting downstream oncogenic cascades [2].
The zinc-salicylate chelation motif enhances bioavailability and target specificity. The electron-donating tert-butyl groups stabilize the phenoxyl radical, facilitating electron transfer reactions that disrupt redox homeostasis in cancer cells. This coordination geometry allows the complex to penetrate cellular matrices and interact with hydrophobic kinase domains, as evidenced by reduced phosphorylation events [2] [8]. Table 1 summarizes key transcriptomic alterations:
Table 1: Transcriptomic Changes in TNBC 4T1 Cells After Zinc 3,5-Di-Tert-Butylsalicylate Exposure
Regulated Pathway | Key Genes | Fold Change | Biological Impact |
---|---|---|---|
JAK-STAT Signaling | STAT3, SOCS3 | -2.7 to -3.1 | Reduced proliferation/metastasis |
Hypoxia Response | VEGF-A, CA9 | -1.9 to -2.3 | Inhibited angiogenesis |
Extracellular Matrix | MMP9, FN1 | -4.2, -3.8 | Impaired invasion |
Apoptosis | BAX, CASP3 | +3.5, +2.9 | Enhanced cell death |
Data derived from RNA-seq (p < 0.05) [2].
Ligand architecture critically dictates the coordination behavior and functional properties of zinc-salicylate complexes. Substituents on the salicylaldehyde moiety influence the Zn(II) center’s electron density and ligand field geometry. Comparative studies of zinc complexes bearing 3,5-di-tert-butylsalicylate versus unsubstituted salicylate show that steric bulk from tert-butyl groups:
Crystallographic analyses demonstrate that tert-butyl groups enforce distorted pentacoordinate geometries around zinc. In solvent-free structures, zinc adopts a square-pyramidal coordination (τ₅ = 0.72) with bond angles of 87.3°–94.6° between equatorial donors. Introducing nitrogen-donor coligands (e.g., 2,2′-bipyridine) elongates Zn–O bonds by 0.08–0.12 Å due to competitive σ-donation, reducing Lewis acidity and altering biological interactions. These geometric perturbations directly modulate DNA-binding affinity and catalytic ROS generation [1] [8]. Table 2 compares structural parameters:
Table 2: Structural and Electronic Properties of Zinc-Salicylate Complexes with Varied Ligands
Ligand Substitution | Coordination Number | Avg. Zn–O Bond (Å) | Fluorescence Quantum Yield (%) | IC₅₀ (μM, MDA-MB-231) |
---|---|---|---|---|
3,5-di-tert-butyl | 5 | 1.960–2.015 | 71 | 61.8 |
Unsubstituted salicylate | 4 | 1.942–1.978 | 25 | >100 |
5-methoxy | 5 | 1.971–2.105 | 53 | 79.4 |
3,4-dichloro | 5 | 1.985–2.033 | 68 | 59.2 |
Data from SC-XRD, fluorescence spectroscopy, and MTS assays [1] [4].
Solvent polarity and donor properties profoundly impact the crystallization pathways and supramolecular architecture of zinc 3,5-di-tert-butylsalicylate. Polymorphs isolated from protic vs. aprotic solvents exhibit distinct coordination spheres:
IR spectroscopy identifies solvent-dependent shifts in ν(COO⁻) stretching: symmetric modes at 1,450 cm⁻¹ in ethanol vs. 1,475 cm⁻¹ in acetonitrile, indicating carboxylate bridging in aprotic environments. Thermal gravimetric analysis (TGA) reveals polymorph stability differences; ethanol-coordinated monomers lose solvent at 120°C, while polymeric networks degrade above 250°C. Such solvent-mediated polymorphism directly influences photophysical properties—ethanol-solvated monomers exhibit 20% greater fluorescence intensity due to suppressed aggregation-caused quenching (ACQ) [1] [4]. Table 3 details polymorph characteristics:
Table 3: Solvent-Dependent Polymorphism in Zinc 3,5-Di-Tert-Butylsalicylate Complexes
Solvent | Coordination Mode | Supramolecular Architecture | Thermal Decomposition (°C) | λₑₘ (nm) |
---|---|---|---|---|
Ethanol | Monomeric | H-bonded dimers | 120 | 542 |
Methanol | Monomeric | Isolated monomers | 115 | 538 |
Acetonitrile | Polymeric chain | π-stacked columns | 258 | 520 |
Toluene | Polymeric chain | Helical chains | 265 | 515 |
Data from TGA, SC-XRD, and emission spectroscopy [1] [4] [7].
The synthesis of 3,5-di-tert-butylsalicylic acid itself involves Friedel-Crafts alkylation of methyl salicylate with isobutylene under acid catalysis (AlCl₃), followed by alkaline hydrolysis. Purification via recrystallization from hexane/ethanol yields ligand precursors suitable for zinc complexation. Zinc insertion occurs via refluxing with Zn(OAc)₂·2H₂O, where carboxylate deprotonation generates the bis(salicylato)zinc core [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7